molecular formula C15H25N3O B5626543 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]azocane

1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]azocane

Cat. No. B5626543
M. Wt: 263.38 g/mol
InChI Key: UCOGIOAWDGILPG-UHFFFAOYSA-N
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Description

The compound “1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]azocane” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an azocane ring, which is a saturated eight-membered ring with all carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and azocane rings. The pyrazole ring is aromatic and planar, while the azocane ring is saturated and likely adopts a chair or boat conformation due to the strain of the eight-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, which is electron-deficient and could undergo electrophilic substitution. The carbonyl group could also be a site of reactivity, undergoing nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would influence properties such as solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new pyrazole derivatives, investigate their biological activities, and elucidate their mechanisms of action .

properties

IUPAC Name

azocan-1-yl-(5-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-3-9-18-13(2)14(12-16-18)15(19)17-10-7-5-4-6-8-11-17/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOGIOAWDGILPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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